

An In-depth Technical Guide to 3-Fluoro-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-biphenylboronic acid

Cat. No.: B1358616

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-biphenylboronic acid, with the CAS Number 178305-99-2, is a synthetic organoboron compound that has emerged as a critical building block in modern medicinal chemistry and organic synthesis.^{[1][2]} Its structure, featuring a biphenyl core with a strategically placed fluorine atom and a boronic acid functional group, makes it a highly valuable intermediate for creating complex molecules.^[3] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for professionals in the field of drug discovery and chemical research.

The primary utility of **3-Fluoro-4-biphenylboronic acid** lies in its role as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.^{[2][4]} The incorporation of the fluorinated biphenyl moiety is particularly significant in drug design. The fluorine atom can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets, properties that are highly desirable in the development of new therapeutic agents.^{[5][6][7]}

Core Properties and Safety Information

The physical and chemical properties of **3-Fluoro-4-biphenylboronic acid** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	178305-99-2	[1] [2]
Molecular Formula	C ₁₂ H ₁₀ BFO ₂	[1] [2]
Molecular Weight	216.02 g/mol	[2]
Appearance	White to off-white crystalline powder	[2] [3]
Melting Point	243-248 °C	[2] [8]
Solubility	Soluble in polar organic solvents	[3]
Storage	Store at room temperature in a dry, well-ventilated place.	[2] [9]

Note: Some suppliers may list this compound as 2-Fluoro-4-biphenylboronic acid, but it corresponds to the same CAS number 178305-99-2.[\[2\]](#)[\[3\]](#)[\[8\]](#)

GHS Safety and Hazard Information

Proper handling of **3-Fluoro-4-biphenylboronic acid** is crucial. The following table summarizes its classification and associated precautionary statements according to the Globally Harmonized System (GHS).

GHS Classification	Code	Description	Reference
Signal Word	Warning	[9]	
Hazard Statements	H315	Causes skin irritation	[9]
H319		Causes serious eye irritation	[9]
H335		May cause respiratory irritation	[9]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	[9]
P280		Wear protective gloves/protective clothing/eye protection/face protection	[9]
P302 + P352		IF ON SKIN: Wash with plenty of soap and water	[9]
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[9]

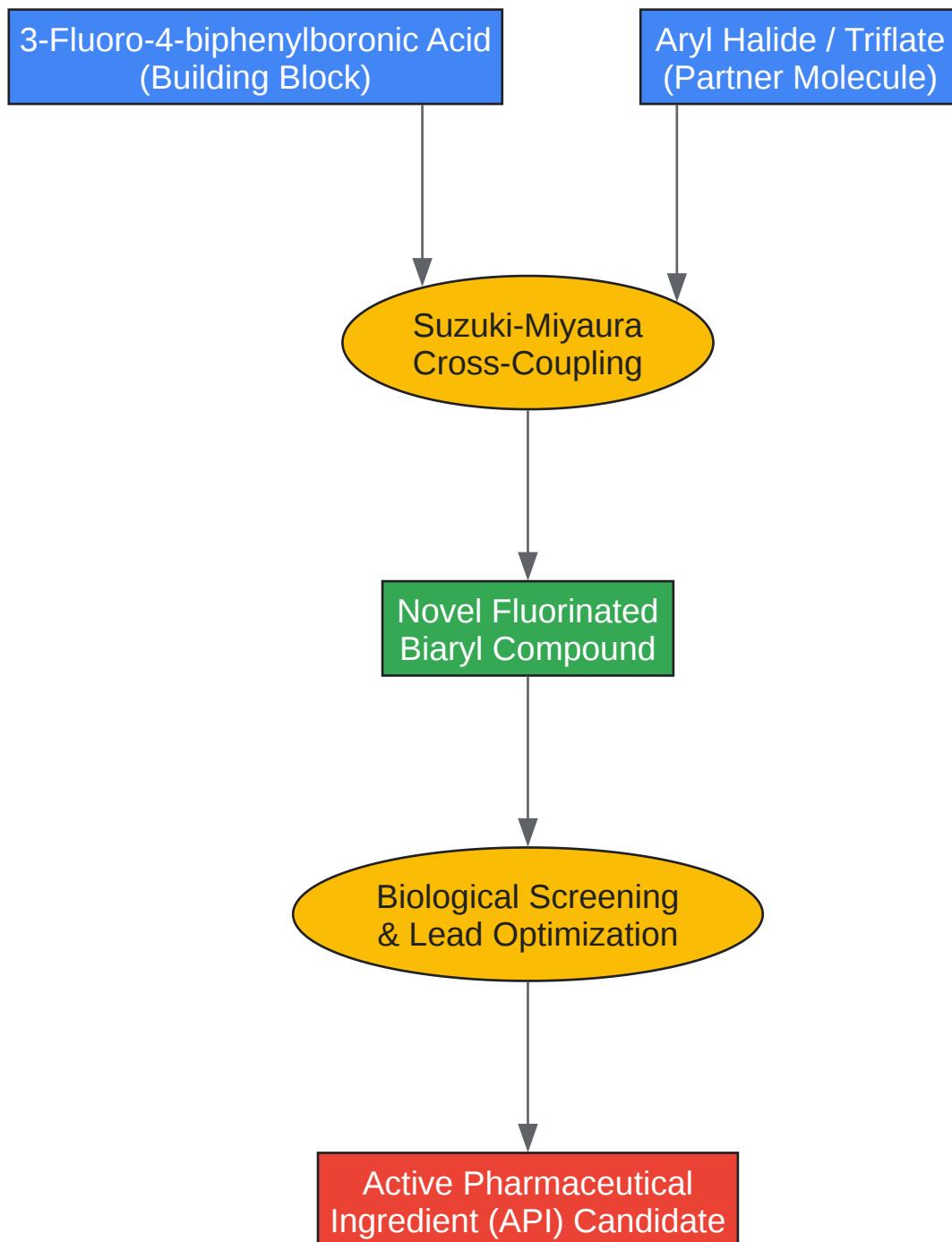
Applications in Research and Drug Development

3-Fluoro-4-biphenylboronic acid is a key intermediate in the synthesis of biphenyl-based compounds and complex drug molecules.^[1] Its utility is primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.^{[2][10]}

Role in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for synthesizing biaryl compounds, which are common structural motifs in pharmaceuticals.[\[4\]](#)[\[10\]](#) In this reaction, the boronic acid group of **3-Fluoro-4-biphenylboronic acid** reacts with an aryl halide or triflate in the presence of a palladium catalyst and a base to form a new biaryl compound. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[\[10\]](#)[\[11\]](#)

The logical workflow of its application in creating novel pharmaceutical compounds is illustrated below.



[Click to download full resolution via product page](#)

Application in Drug Discovery Workflow

The Advantage of Fluorine in Drug Design

The presence of a fluorine atom in the biphenyl structure is a strategic design choice in medicinal chemistry.^[4] Introducing fluorine can significantly improve a drug candidate's

properties:

- Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic breakdown by enzymes in the body. This can increase the drug's half-life and bioavailability.[\[5\]](#)[\[7\]](#)
- Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intended biological target.[\[6\]](#)[\[7\]](#)
- Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger and more selective interactions with the target protein or enzyme.[\[6\]](#)[\[7\]](#)

Experimental Protocols: Illustrative Synthesis

While the direct synthesis protocol for **3-Fluoro-4-biphenylboronic acid** may vary, a common and illustrative method for preparing arylboronic acids involves the reaction of an organolithium reagent (generated from an aryl halide) with a borate ester, followed by acidic hydrolysis. The following is a generalized procedure adapted from established methods for similar compounds.[\[12\]](#)[\[13\]](#)

Objective: To synthesize an arylboronic acid from an aryl bromide precursor.

Materials:

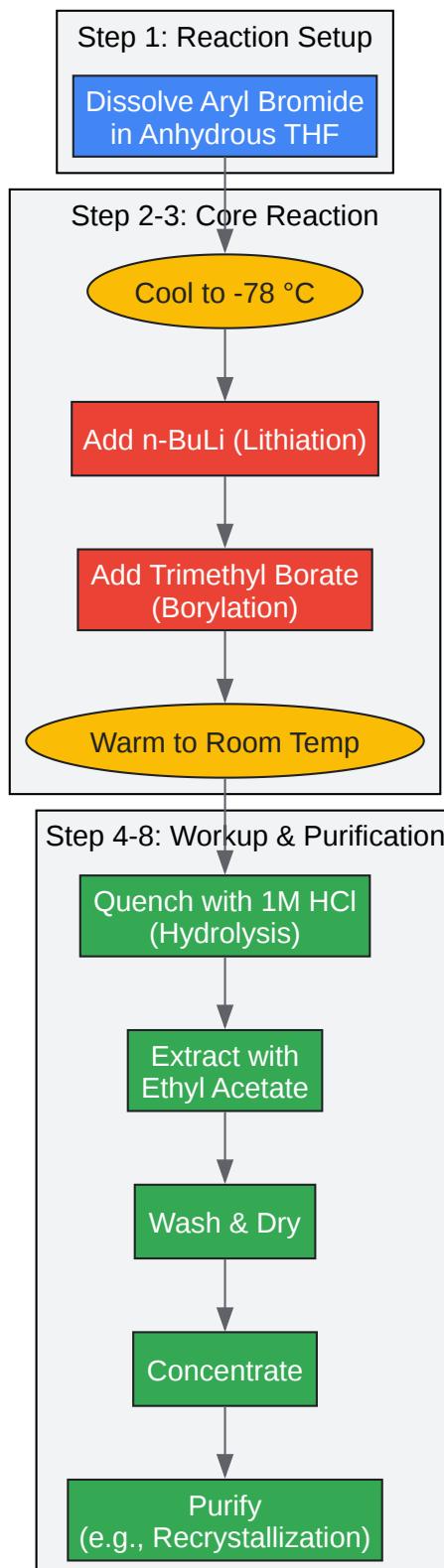
- Aryl Bromide (e.g., 4-bromo-3-fluorobiphenyl)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Trimethyl borate ($B(OMe)_3$)
- 1M Hydrochloric acid (HCl)
- Ethyl acetate

- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Hexane

Procedure:

- Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl bromide precursor in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer.
- Lithiation: Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. Slowly add n-butyllithium (typically 1.1 to 1.2 equivalents) dropwise via syringe, maintaining the temperature at $-78\text{ }^\circ\text{C}$. Stir the mixture for approximately 1 hour at this temperature.
- Borylation: To the cold solution, add trimethyl borate (typically 1.2 to 1.5 equivalents) dropwise. The reaction mixture is then allowed to slowly warm to room temperature and stirred for several hours or overnight.^[12]
- Hydrolysis (Quench): Cool the reaction mixture in an ice bath and slowly quench by adding 1M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
- Washing: Wash the combined organic layers with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization or trituration, often using a solvent system like hexane/ethyl acetate, to yield the final arylboronic acid product.

The following diagram illustrates this common synthetic workflow.



[Click to download full resolution via product page](#)

General Synthesis Workflow for Arylboronic Acids

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-4-biphenylboronic acid (178305-99-2) at Nordmann - nordmann.global [nordmann.global]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 178305-99-2: 2-Fluorobiphenyl-4-boronic acid [cymitquimica.com]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of fluorine-substituted NH₂-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. sites.pitt.edu [sites.pitt.edu]
- 13. 4-Biphenylboronic acid | 5122-94-1 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-4-biphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358616#3-fluoro-4-biphenylboronic-acid-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com